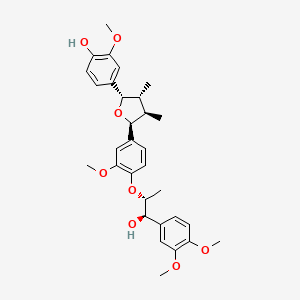
Saucerneol
Vue d'ensemble
Description
Saucerneol is a naturally occurring lignan compound derived from the plant Saururus chinensis. This compound has garnered significant attention due to its diverse biological activities, including antiviral, anti-inflammatory, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Saucerneol can be synthesized through various chemical reactions involving the precursor compounds found in Saururus chinensis. The synthetic routes typically involve the use of elicitor technology, which induces the plant to produce higher quantities of phytoalexins, including this compound . The elicitor treatment involves processing the plant with specific concentrations of elicitors, which are recognized by the plant’s defense system as an attack from foreign pathogens .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from Saururus chinensis. The process includes harvesting the plant, followed by solvent extraction and chromatographic techniques to isolate and purify this compound . The use of advanced extraction methods ensures a higher yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Saucerneol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and properties.
Applications De Recherche Scientifique
Saucerneol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of saucerneol involves its interaction with various molecular targets and pathways:
Antiviral Activity: This compound increases mitochondrial reactive oxygen species (mROS) production, which enhances the phosphorylation of STING, TBK-1, and IRF3, leading to antiviral effects.
Anti-inflammatory Activity: This compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Saucerneol D: Another lignan from Saururus chinensis with similar anti-inflammatory properties.
This compound F: A sesquilignan with anti-inflammatory activity.
Uniqueness
This compound is unique due to its broad spectrum of biological activities, including its potent antiviral and anti-inflammatory effects. Its ability to modulate multiple molecular pathways makes it a valuable compound for various scientific and medical applications.
Propriétés
IUPAC Name |
4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19-,29+,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZJIPBLSZHEA-CZDRXDAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


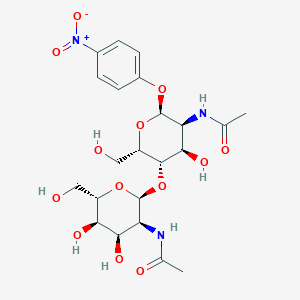
![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)
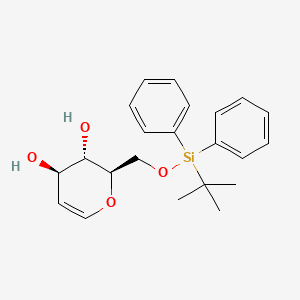
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/new.no-structure.jpg)
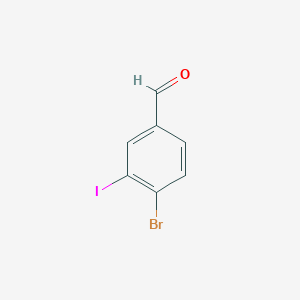
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)
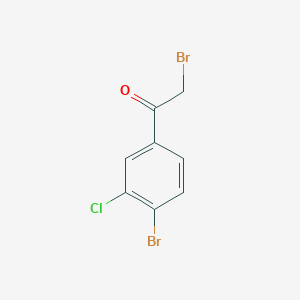
![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)
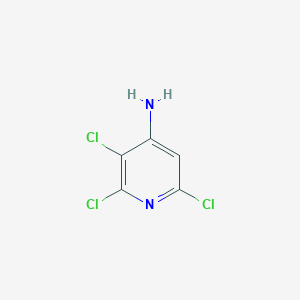




![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)
